O-De-phenyl Andarine is a chemical compound that serves as a urinary metabolite of the selective androgen receptor modulator Andarine, also known as S-4. This compound has garnered attention primarily in the context of doping control in sports, as it is monitored for its presence in athletes' urine samples. The full chemical name of O-De-phenyl Andarine is (2S)-2,3-dihydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, and it is classified under the category of selective androgen receptor modulators, which are designed to selectively stimulate androgen receptors in muscle and bone tissues without the extensive side effects associated with anabolic steroids .
O-De-phenyl Andarine is derived from Andarine, which is an investigational drug that has not received approval from the United States Food and Drug Administration. It is part of a broader class of compounds known as selective androgen receptor modulators. These compounds are being researched for their potential therapeutic applications, particularly in conditions such as cachexia, osteoporosis, and muscle wasting diseases . The classification of O-De-phenyl Andarine falls under both pharmacological and toxicological categories due to its implications in doping regulations .
The molecular formula of O-De-phenyl Andarine is . The compound features several notable structural elements:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which can provide insights into the spatial arrangement of atoms within the molecule .
O-De-phenyl Andarine can undergo various chemical reactions typical for organic compounds, including:
These reactions are significant in understanding its metabolic pathways and interactions within biological systems .
The mechanism by which O-De-phenyl Andarine exerts its effects primarily relates to its parent compound, Andarine. When Andarine binds to androgen receptors, it activates signaling pathways that promote muscle growth and bone density without significantly affecting other tissues like the prostate or liver—an advantage over traditional anabolic steroids. This selective action is crucial for minimizing side effects while enhancing anabolic activity .
The physical properties of O-De-phenyl Andarine include:
Chemical properties include:
Analytical techniques such as mass spectrometry and high-performance liquid chromatography are commonly used to determine these properties accurately .
O-De-phenyl Andarine's primary application lies within scientific research, particularly in pharmacology and toxicology related to doping control in sports. Its detection in urine samples helps regulatory bodies enforce anti-doping rules effectively. Additionally, ongoing research into selective androgen receptor modulators suggests potential therapeutic applications in treating muscle-wasting diseases and osteoporosis, although these uses remain investigational at this stage .
O-De-phenyl Andarine exhibits high-affinity binding to the human androgen receptor ligand-binding domain (AR-LBD), with a Ki value of 4.0 nM. This affinity is intermediate between endogenous androgens (dihydrotestosterone Ki = 0.5 nM) and early-generation antiandrogens like hydroxyflutamide (Ki = 3,700 nM) [9]. X-ray crystallography studies of analogous SARMs reveal that the chiral hydroxyl group forms critical hydrogen bonds with AR Asn705 and Thr877, while the nitro group stabilizes the complex through hydrophobic interactions with Leu704 and Gln711 [7] [9]. Unlike dihydrotestosterone, O-De-phenyl Andarine does not induce the formation of the activation function-2 (AF-2) hydrophobic cleft in the AR-LBD, resulting in altered coactivator recruitment interfaces [6] [9].
Table 1: Comparative Binding Affinities of O-De-phenyl Andarine and Reference Ligands
Ligand | Receptor | Binding Affinity (Ki, nM) | Source |
---|---|---|---|
O-De-phenyl Andarine | Human AR | 4.0 | [9] |
Dihydrotestosterone | Human AR | 0.5 | [9] |
Andarine (S-4) | Human AR | 1.2 | [9] |
Bicalutamide | Human AR | 140 | [9] |
Hydroxyflutamide | Human AR | 3,700 | [9] |
In castrated rat models, O-De-phenyl Andarine demonstrates full agonist activity in muscle and bone tissues:
O-De-phenyl Andarine exhibits tissue-dependent competition behavior:
Table 2: Tissue-Specific Pharmacodynamic Profile
Tissue | Agonist Efficacy (%) | Competitive Behavior | Key Molecular Determinants |
---|---|---|---|
Levator ani muscle | 95-101 | Partial agonist | SRC-3 recruitment, enhanced β-catenin binding |
Prostate | 16-20 | Antagonist | Impaired N/C interaction, TIF2 non-recruitment |
Bone | 100-110 | Full agonist | Runx2 coactivation, IGF-1 upregulation |
Pituitary | 60-75 | Partial agonist | Altered AR-corepressor stoichiometry |
The compound’s tissue selectivity arises from differential coregulator recruitment and chromatin remodeling:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6